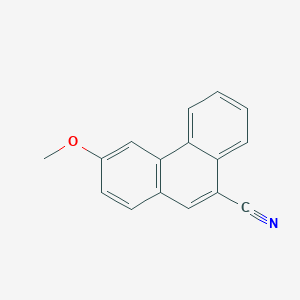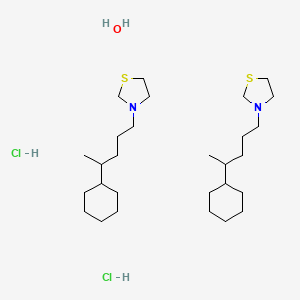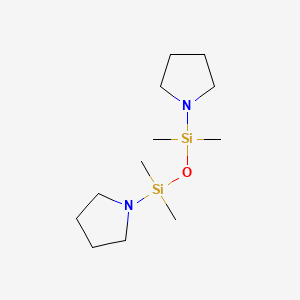
1,1'-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine is an organosilicon compound known for its unique structure and properties It is composed of a disiloxane backbone with two pyrrolidine groups attached to the silicon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine can be synthesized through hydrosilylation reactions. This involves the reaction of allyl derivatives with hydrosilanes in the presence of a catalyst such as Karstedt’s catalyst . The reaction typically requires controlled temperatures and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve the careful hydrolysis of chlorodimethylsilane, followed by subsequent functionalization steps to introduce the pyrrolidine groups . The process is optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in platinum-catalyzed reduction of carboxamides to amines.
Hydrosilylation: It participates in hydrosilylation reactions with carbonyl compounds, leading to the formation of alcohols.
Substitution: It can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Catalysts: Platinum, gold, and indium-based catalysts are commonly used.
Solvents: Non-aqueous solvents are preferred to prevent hydrolysis.
Temperature: Reactions are typically conducted at controlled temperatures to ensure selectivity and yield.
Major Products
Amines: From the reduction of carboxamides.
Wissenschaftliche Forschungsanwendungen
1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and in hydrosilylation reactions.
Medicine: Investigated for its role in drug synthesis and delivery systems.
Industry: Utilized in the production of silicone polymers and resins.
Wirkmechanismus
The mechanism of action of 1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine involves its ability to donate hydride ions in reduction reactions. The silicon-hydrogen bonds are activated by catalysts, facilitating the transfer of hydride to the substrate. This compound exhibits high reactivity towards strong bases and acids, making it a versatile reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1,3,3-Tetramethyldisiloxane: A simpler analog without the pyrrolidine groups.
1,3-Divinyltetramethyldisiloxane: Contains vinyl groups instead of pyrrolidine.
Hexamethyldisiloxane: Another related compound with different functional groups.
Uniqueness
1,1’-(1,1,3,3-Tetramethyldisiloxane-1,3-diyl)dipyrrolidine is unique due to the presence of pyrrolidine groups, which enhance its reactivity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its utility in both academic and industrial settings make it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
66045-00-9 |
|---|---|
Molekularformel |
C12H28N2OSi2 |
Molekulargewicht |
272.53 g/mol |
IUPAC-Name |
[dimethyl(pyrrolidin-1-yl)silyl]oxy-dimethyl-pyrrolidin-1-ylsilane |
InChI |
InChI=1S/C12H28N2OSi2/c1-16(2,13-9-5-6-10-13)15-17(3,4)14-11-7-8-12-14/h5-12H2,1-4H3 |
InChI-Schlüssel |
KZFYZJUXWJEJHY-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(N1CCCC1)O[Si](C)(C)N2CCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


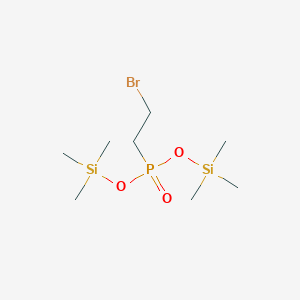


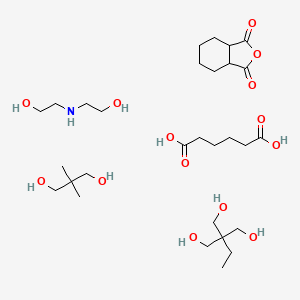

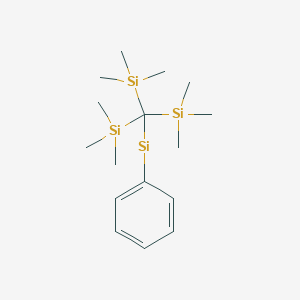
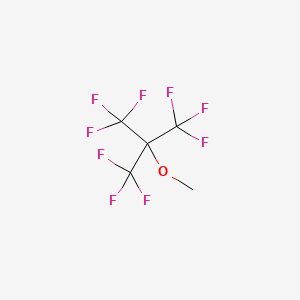
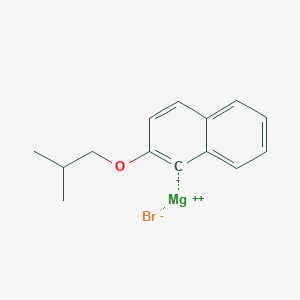
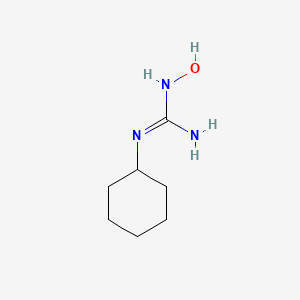
![7-[(1R,2S)-2-(Heptylamino)cyclopentyl]heptanoic acid](/img/structure/B14469278.png)
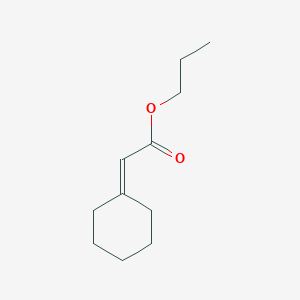
![Carbamic acid, [4-[(4-isocyanatophenyl)methyl]phenyl]-, oxydi-2,1-ethanediyl ester](/img/structure/B14469292.png)
